5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid
Description
Properties
CAS No. |
920019-36-9 |
|---|---|
Molecular Formula |
C15H9Cl3N2O2 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
5-chloro-1-[(2,4-dichlorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H9Cl3N2O2/c16-9-3-4-13-11(5-9)14(15(21)22)19-20(13)7-8-1-2-10(17)6-12(8)18/h1-6H,7H2,(H,21,22) |
InChI Key |
JPKPSBFNKPLYAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C3=C(C=C(C=C3)Cl)C(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Methods
The synthesis of 5-chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid typically involves modifying indazole derivatives through several chemical reactions. Optimizing these synthetic routes depends on specific conditions, such as solvents and temperatures.
Reaction Overview
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Understanding these reactions is essential to explore its reactivity and potential applications.
Preparation of 1H-Indazole-3-Carboxylic Acid Derivatives
1H-indazole-3-carboxylic acid derivatives can be synthesized from simple anthranilic acid amide or anthranilic acid ester as a starting material.
Alternative Synthesis Methods
Other methods for synthesizing 1H-indazole-3-carboxylic acid include:
- Reacting with tert-butyl nitrite.
- Oxidizing 3-methyl-1H-indazole or 3-hydroxymethyl-1H-indazole.
These alternative synthetic routes may be lengthy, resulting in low overall yields, and the raw materials or reagents may be expensive or difficult to prepare.
Preparation of N—(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide from Indazole-3-Carboxylic Acid
A method for preparing N—(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide from indazole-3-carboxylic acid includes the following steps:
(a) Mixing compound 2 with compound 12 in the presence of a non-nucleophilic base and an inert organic solvent to produce intermediate 13. The non-nucleophilic base is preferably diisopropylethylamine, and the inert organic solvent is preferably dimethylformamide.
(b) Adding compound 14 to intermediate 13 in step (a) to yield compound 15. After adding compound 14 to intermediate 13 in step 2, stirring the reaction mixture at room temperature overnight, then heating at 45° C for 10 hours is preferable. Isolation of Compound 15 produced in step 2 can be done preferably by removing the inert organic solvent.
Procedure for Form A of Indazole-3-Carboxylic Acid from Form B
Form A of indazole-3-carboxylic acid can be obtained by suspending Form B in refluxing MeOH for 4 hours. Form A of indazole-3-carboxylic acid is a solvent-free, crystalline form.
Specific Procedure for Creating Form A
- Charge a 1 L, half-jacketed, 4-necked round bottom flask equipped with a mechanical stirrer, a thermocouple, and a condenser with 100 g of indazole-3-carboxylic acid (Form B) (0.62 Mol) and 200 mL of N,N-dimethylformamide (DMF).
- Start agitation and heat the mixture to ~80° C. Stir the mixture for 0.5 h until it becomes a clear solution.
- Slowly add 600 mL of 5% hydrochloric acid over 2 h, resulting in precipitation. After the hydrochloric acid addition, stir the mixture for 0.5 h while maintaining the ~80° C temperature.
- Cool the mixture to ~10° C in approximately 2 h. Age the mixture for at least 1 h.
- Filter the solid, wash with 200 mL of water, and dry under vacuum at 90° C for 15 h to yield 95.1 g (95.1%) of indazole-3-carboxylic acid (Form A).
Procedure for Preparing Compound 15
- Mix 2.5 kg of indazole-3-carboxylic acid and 13.4 L of N,N-diisopropylethylamine in 23 L of dimethylformamide (DMF). Add 5.84 kg of O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
- Stir the resulting mixture at room temperature for 2 h to produce intermediate 13. Then, add 2.56 kg of (S)-3-aminoquinuclidine dihydrochloride 14 to intermediate 13.
- Stir the reaction mixture at room temperature overnight, then heat at 45° C for 10 h. Then, concentrate the mixture to remove most of the DMF.
- Add 80 L of dichloromethane to the residue and stir for 3 h. Filter the solid, wash with 20 L dichloromethane, and dry under vacuum to yield 3.07 kg of the product.
Cinchonidine Salt Preparation of (4S,5S)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- React 4-(4-chlorophenyl)-3-methyl-2-oxo-3-butenoic acid with 2,4-dichlorophenyl hydrazine or a salt in acetic acid, and heat to allow cyclization and formation of the pyrazoline ring.
- Remove its trans isomer, for example, through separation of the methyl ester derivative and hydrolysis.
- React the compound of formula (I) with cinchonidine in a suitable solvent to yield the cinchonidine salt of the enantiomer (4S,5S) of formula (II); and optionally isolate the salt.
- Crystallize compound of formula (II) in a suitable solvent, and optionally isolate the salt. The suitable solvent to perform a crystallization of the cinchonidine salt of the enantiomer (4S,5S) of formula (II) is selected from methanol, methyl tert-butyl ether (MTBE), and mixtures thereof.
Procedure for Cinchonidine Salt Crystallization
- Charge a three-neck 250 ml flask with 45.0 g of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (1.00 eq) and 81 ml of methanol.
- Add 36.3 g of (-)-Cinchonidine (1.05 eq).
- Heat the reaction mixture and maintain it for 15 minutes at reflux temperature.
- Cool the solution to 20-30 °C and filter to obtain a clear solution.
- Cool the solution to 15-20 °C and seed with (4S,5S)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid-Cinchonidine salt.
- Add 40.5 ml of fresh methanol for about 15 minutes at 15-20 °C.
Preparation of (4S,5S)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid from its Cinchonidine salt
- Charge a 3 l reactor with 264 g of (4S,5S)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid from its Cinchonidine salt and add 1320 ml of toluene at room temperature.
- Add 132 ml of water to the solution at room temperature.
- Acidify the solution to pH 1 with 75 ml of concentrated hydrochloric acid. Decant the aqueous layer and wash the organic layer with 132 ml of water.
- Concentrate the organic layer to about 3/4 parts of the initial volume under vacuum at a temperature below 80 °C (149 g of (4S,5S)-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, theoretical in toluene).
Table of Compounds and Reagents
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Physicochemical and Pharmacokinetic Differences
- Synthetic Accessibility : The (2,4-dichlorophenyl)methyl group is a common motif in commercial building blocks (e.g., ), but introducing multiple halogens (5-Cl, 2,4-Cl₂Ph) requires precise regioselective synthesis, increasing complexity .
Biological Activity
5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H12Cl2N2O2
- Molecular Weight : 323.18 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways associated with cancer cell proliferation and survival. Its structure allows it to interact with various biological targets, which contributes to its pharmacological effects.
Antitumor Activity
Several studies have demonstrated the antitumor potential of this compound. A notable study evaluated its effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| K562 (Leukemia) | 5.15 | Selective for normal cells (HEK-293, IC50 = 33.2 µM) |
| Hep-G2 (Liver) | 3.32 | High toxicity to normal cells (IC50 = 12.17 µM) |
The compound showed a promising inhibitory effect against the K562 cell line, indicating its potential as an anticancer agent .
Neuropharmacological Effects
In addition to its antitumor activity, this compound has been investigated for its neuropharmacological properties. Research has shown that it may exert protective effects against neurodegenerative conditions by modulating neurotransmitter systems and exhibiting antioxidant properties.
Case Study 1: Inhibition of Cancer Cell Growth
In a recent study published in the International Journal of Molecular Sciences, researchers synthesized various indazole derivatives, including the target compound, and assessed their antitumor activity against multiple cancer cell lines. The findings revealed that specific substitutions on the indazole scaffold significantly influenced biological activity, with some derivatives exhibiting superior potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
A separate investigation focused on the neuroprotective potential of indazole derivatives against oxidative stress-induced neuronal damage. The results indicated that certain compounds within this class could enhance cellular viability in neuronal cultures exposed to harmful agents, suggesting their utility in developing treatments for neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for 5-chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid, and what methodological considerations are critical for reproducibility?
The compound is synthesized via alkylation of the indazole core followed by carboxylation. A representative method involves refluxing intermediates with sodium acetate in acetic acid to facilitate cyclization and crystallization. For example, glacial acetic acid is used as a solvent for crystallization, yielding a triclinic crystal structure confirmed by X-ray diffraction (XRD) . Key considerations include stoichiometric control of sodium acetate (to avoid side reactions) and maintaining anhydrous conditions during carboxylation to prevent hydrolysis. Purity is typically verified via HPLC with UV detection at 254 nm.
Q. How is the structural integrity of this compound validated in academic research?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The crystal system is triclinic (space group P-1), with unit cell parameters a = 5.2879(11) Å, b = 8.1754(16) Å, c = 16.768(3) Å, and angles α = 80.09°, β = 89.89°, γ = 80.65° . Bond lengths and angles (e.g., C15–C17 = 1.453 Å, N1–C13–C14 = 121.7°) are consistent with indazole derivatives. Complementary techniques like FT-IR and H/C NMR are used to confirm functional groups and substituent positions .
Q. What is the primary pharmacological mechanism of action associated with this compound?
The compound (also known as Lonidamine) inhibits hexokinase (HK), a key enzyme in glycolysis, by binding to the mitochondrial HK-II isoform in cancer cells. This disrupts ATP production and induces apoptosis via mitochondrial permeability transition pore opening . Mechanistic studies use assays like oxygen consumption rate (OCR) measurements in isolated mitochondria and competitive binding experiments with radiolabeled 2-deoxyglucose .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?
Yield optimization requires precise control of reaction kinetics and purification. For example, refluxing intermediates in acetic acid with sodium acetate (0.1 mol) for 3–5 hours reduces incomplete cyclization . Post-synthesis, recrystallization in DMF/acetic acid (1:1 v/v) improves purity (>98% by HPLC). Advanced techniques like microwave-assisted synthesis (e.g., 100°C, 30 min) may reduce reaction time and byproducts, though scalability requires further validation .
Q. How should contradictions in reported bioactivity data (e.g., varying IC50 values across cancer cell lines) be addressed methodologically?
Discrepancies often arise from differences in cell culture conditions (e.g., oxygen levels, glucose concentration) or HK isoform expression. To resolve these:
Q. What computational strategies are effective for modeling this compound’s interaction with hexokinase?
Molecular docking (e.g., using MOE or AutoDock Vina) with HK-II structures (PDB: 2NZT) identifies binding sites. Key interactions include hydrogen bonding between the carboxylic acid group and Arg, and hydrophobic contacts with the dichlorophenyl moiety . Molecular dynamics simulations (100 ns trajectories) validate binding stability under physiological conditions. Free energy calculations (MM-PBSA) further refine affinity predictions .
Q. What formulation challenges arise in preclinical studies, and how can bioavailability be improved?
The compound’s poor aqueous solubility (<0.1 mg/mL at pH 7.4) limits oral bioavailability. Strategies include:
- Nanoparticle encapsulation (e.g., PLGA nanoparticles, 150–200 nm size) to enhance tumor targeting .
- Prodrug derivatization (e.g., esterification of the carboxylic acid) for improved membrane permeability .
- Co-administration with cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin) to increase solubility by 10–15 fold .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
